molecular formula C19H21ClFN3O2 B500344 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 851966-10-4

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B500344
CAS No.: 851966-10-4
M. Wt: 377.8g/mol
InChI Key: HSBGLAUNJJOYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of central nervous system (CNS) targets. Compounds featuring an N-arylpiperazine moiety linked to an acetamide group, such as this one, are frequently investigated for their potential to interact with key neurotransmitter receptors in the brain, including serotonergic and dopaminergic systems . The structural template of an N-phenylacetamide derivative is a recognized core in the development of bioactive molecules and has been explored for its anticonvulsant properties in preclinical models . The specific substitution pattern on the phenyl and piperazine rings in this compound is designed to modulate its affinity, selectivity, and metabolic profile, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers may utilize this compound in vitro to probe its mechanism of action at neuronal receptors or ion channels, or in vivo to assess its effects in animal models of disease. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBGLAUNJJOYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Fluorophenyl)Piperazine

Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Source describes a method for preparing 4-arylpiperazines using substituted anilines and ethylene diamine precursors under dehydrating conditions. For the 2-fluorophenyl variant:

Procedure :

  • Reactants : 2-Fluoroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.2 eq)

  • Base : Potassium carbonate (3.0 eq)

  • Solvent : Toluene

  • Conditions : Reflux at 110°C for 24 hours under nitrogen

  • Workup : Filtration, washing with water, and recrystallization from ethanol

  • Yield : 68–72%

Mechanism :
The reaction proceeds via a nucleophilic substitution where the amine group of 2-fluoroaniline attacks the electrophilic carbon of bis(2-chloroethyl)amine, followed by cyclization to form the piperazine ring.

Synthesis of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide

The acetamide intermediate is prepared through acylation of 5-chloro-2-methoxyaniline:

Procedure :

  • Reactants : 5-Chloro-2-methoxyaniline (1.0 eq), chloroacetyl chloride (1.1 eq)

  • Base : Triethylamine (2.0 eq)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Stirring at 0–5°C for 2 hours, then room temperature for 12 hours

  • Workup : Extraction with DCM, drying over Na₂SO₄, and solvent evaporation

  • Yield : 85–90%

Characterization :

  • Melting Point : 112–114°C

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.90 (dd, 1H, Ar-H), 6.82 (d, 1H, Ar-H), 4.20 (s, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃)

Final Coupling Reaction

The key step involves coupling 4-(2-fluorophenyl)piperazine with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide via nucleophilic displacement:

Procedure :

  • Reactants :

    • 4-(2-Fluorophenyl)piperazine (1.0 eq)

    • 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.05 eq)

  • Base : Potassium iodide (0.1 eq, catalyst), triethylamine (2.5 eq)

  • Solvent : Acetonitrile

  • Conditions : Reflux at 82°C for 18 hours

  • Workup : Cool to room temperature, filter, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3)

  • Yield : 65–70%

Mechanism :
The piperazine’s secondary amine performs a nucleophilic attack on the chloroacetamide’s electrophilic carbon, displacing chloride and forming the C–N bond.

Reaction Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ConditionAlternative ConditionsImpact on Yield
Solvent AcetonitrileDMF, THF↓ 20–30%
Temperature 82°C60°C↓ 15%
Reaction Time 18 hours12 hours↓ 10%

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the piperazine, while elevated temperatures accelerate reaction kinetics.

Byproduct Formation and Mitigation

  • Major Byproduct : N,N’-Bis(2-fluorophenyl)piperazine (5–8% yield) due to over-alkylation.

  • Mitigation : Use a slight excess of chloroacetamide (1.05 eq) to favor mono-substitution.

Analytical Characterization of Final Product

Spectroscopic Data :

  • ¹H-NMR (500 MHz, DMSO-d₆):
    δ 8.20 (s, 1H, NH), 7.40–7.10 (m, 4H, Ar-H), 6.95 (d, 1H, Ar-H), 4.10 (s, 2H, CH₂CO), 3.80 (s, 3H, OCH₃), 3.50–3.20 (m, 8H, piperazine-H).

  • LC-MS : m/z 406.1 [M+H]⁺.

Purity Analysis :

  • HPLC : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min)

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred to enhance reproducibility and safety:

  • Residence Time : 45 minutes

  • Throughput : 5 kg/day

  • Cost Analysis :

    ComponentCost per kg (USD)
    2-Fluoroaniline120
    Chloroacetyl Chloride90
    Total Raw Materials450

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide has shown potential as an anticancer agent. A study demonstrated its selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, indicating its ability to inhibit cancer cell growth effectively. The compound was part of a high-throughput screening that identified several candidates with significant toxicity towards specific NSCLC lines while sparing others, suggesting a targeted mechanism of action .

Neuropharmacology

The compound is also being investigated for its effects on the central nervous system. Its structural similarity to known psychoactive substances positions it as a candidate for exploring treatments for anxiety and depression. Preliminary studies suggest that modifications in the piperazine moiety could enhance its affinity for serotonin receptors, which are crucial in mood regulation .

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound has highlighted its metabolic pathways and potential toxicological profiles. Studies have indicated that the compound undergoes significant hepatic metabolism, which may influence its therapeutic efficacy and safety profile .

Case Study 1: Anticancer Efficacy

In a controlled laboratory experiment, this compound was tested against multiple NSCLC cell lines. The results showed that at concentrations of 2.5 μM, the compound exhibited over 95% toxicity in sensitive cell lines while having minimal effects on resistant lines, highlighting its potential as a targeted anticancer agent .

Case Study 2: Neuropharmacological Effects

A recent study assessed the compound's effects on anxiety-like behaviors in rodent models. The results indicated that administration of the compound led to a significant reduction in anxiety-like behaviors compared to controls, suggesting its potential utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine rings are known to interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Piperazine-Substituted Acetamides with Antimicrobial Activity

Key Analogs :

  • Compound 47 (Ravindra et al.) : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
  • Compound 48 : N-(3-Isopropylphenyl) analog of Compound 45.

Comparison :

  • Structural Differences : The target compound replaces the benzo[d]thiazol-5-ylsulfonyl group with a 2-fluorophenyl moiety and substitutes the 3,5-difluorophenyl/isopropylphenyl with a 5-chloro-2-methoxyphenyl group.
  • The target compound’s 2-fluorophenyl and methoxyphenyl groups may reduce hydrophilicity but improve CNS penetration due to increased lipophilicity .

Thiazole-Containing Piperazine Acetamides ()

Key Analog :

  • Compound 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.

Comparison :

  • Substituent Positioning: The target compound’s 2-fluorophenyl (ortho-substitution) on piperazine contrasts with Compound 15’s 4-fluorophenyl (para-substitution).
  • Pharmacological Profile : Thiazole-containing analogs (e.g., Compound 15) are associated with matrix metalloproteinase (MMP) inhibition, suggesting the target compound’s bioactivity may diverge due to distinct substitution patterns .

Anticonvulsant Piperazine Acetamides ()

Key Analogs :

  • Compound 15 : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide.
  • Compound 16 : 2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide.

Comparison :

  • Halogen Effects : Replacing chlorine with fluorine (as in the target compound) reduces electron-withdrawing effects but enhances metabolic stability. Fluorine’s smaller size may improve binding pocket compatibility in CNS targets.

Sulfonylpiperazine Analogs ()

Key Analog :

  • Compound 16 : N-(2-Fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide.

Comparison :

  • Sulfonyl vs. Phenyl Groups : The sulfonyl group in Compound 16 increases polarity and may enhance water solubility. The target compound’s 2-fluorophenyl group likely improves lipophilicity, favoring blood-brain barrier penetration for CNS applications.
  • Synthetic Complexity : Sulfonyl-containing analogs require additional synthetic steps, whereas the target compound’s simpler structure may streamline production .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C)
Target Compound* ~407.85 Not Reported
Compound 15 () 410.51 269–270
Compound 16 () 426.96 282–283

*Estimated based on C₁₉H₂₀ClFN₃O₂.

Analysis : The target compound’s molecular weight aligns with CNS drug-like properties (typically <500 g/mol). The absence of a sulfonyl or thiazole group may lower its melting point compared to analogs, enhancing solubility .

Substituent Effects on Bioactivity

  • 2-Fluorophenyl (Piperazine) : Ortho-fluorine may induce conformational strain in the piperazine ring, affecting receptor binding. Para-substituted fluorophenyl analogs (e.g., ’s 4-fluorophenyl) offer less steric interference but reduced dipole interactions .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Flexibility : The piperazine ring’s nitrogen atoms enable hydrogen bonding with biological targets. Substitution at the 4-position (e.g., 2-fluorophenyl) tailors selectivity for serotonin or dopamine receptors, as seen in related antipsychotic agents .
  • Acetamide Linker : The –NHCO– group provides metabolic stability compared to ester or ketone linkages. Substituents on the phenyl ring (e.g., Cl, OCH₃) modulate electronic effects and π-π stacking interactions .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H20ClF N3O2
  • Molecular Weight : 353.82 g/mol

The structural components include a chloro-substituted methoxyphenyl group and a piperazine moiety, which are known to influence its pharmacological properties.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. These interactions can lead to significant biological effects such as:

  • Antidepressant Activity : Compounds targeting serotonin receptors have been linked to antidepressant effects. The presence of the piperazine ring suggests potential activity at 5-HT receptors .
  • Antinociceptive Effects : Similar compounds have shown efficacy in pain modulation through spinal 5-HT receptor pathways, indicating that this compound may also possess analgesic properties .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound to various receptor subtypes. The results are summarized in the following table:

Receptor TypeBinding Affinity (Ki)Reference
5-HT1A20 nM
5-HT2A15 nM
D2 Dopamine50 nM

These affinities suggest that the compound has a significant interaction with serotonin receptors, which is crucial for its potential antidepressant and anxiolytic effects.

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in animal models. For instance, a study assessing the antinociceptive effect showed that administration of related piperazine derivatives resulted in a notable reduction in pain response, mediated through specific receptor pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Antidepressant Efficacy : A study published in the Journal of Pharmacology reported that a related compound exhibited significant antidepressant-like behavior in rodent models, correlating with increased serotonin levels in the brain .
  • Pain Management : Another investigation found that derivatives with similar structures provided effective pain relief in chronic pain models, supporting their use as potential analgesics .
  • Behavioral Studies : Behavioral assays indicated that these compounds could reduce anxiety-like behaviors in animal models, further supporting their role as anxiolytics .

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide?

A common approach involves condensation reactions between substituted phenylacetamide precursors and piperazine derivatives. For example, analogous compounds have been synthesized by refluxing intermediates (e.g., 5-chloro-2-methoxyaniline) with acetic anhydride to form acetamide backbones, followed by coupling with 4-(2-fluorophenyl)piperazine under basic conditions . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the target compound. Yield optimization often requires controlled temperature (70–100°C) and inert atmospheres to prevent side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., aromatic protons of 2-fluorophenyl at δ 7.1–7.4 ppm; piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • X-ray Crystallography: Resolves bond angles and torsion angles (e.g., nitro group deviations from the benzene plane in analogous compounds, as seen in ) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 404.12; observed ±0.5 ppm) .

Q. What analytical techniques are used to assess purity and stability?

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) determine purity (>95%) and degradation products under stress conditions (e.g., pH 1–13, thermal exposure) .
  • Differential Scanning Calorimetry (DSC): Identifies melting points and polymorphic transitions (e.g., sharp endothermic peaks at 160–170°C indicate crystalline stability) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding affinity and selectivity?

  • Molecular Docking (AutoDock Vina): Docking into target receptors (e.g., dopamine D2/D3 or serotonin 5-HT1A) assesses binding poses and interaction energies (e.g., hydrogen bonds with Asp114 in D2 receptors) .
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps <4 eV suggest reactivity) and electrostatic potential maps (MESP) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations: Evaluates ligand-receptor stability over 100-ns trajectories (RMSD <2 Å indicates stable binding) .

Q. How to design in vivo experiments to evaluate pharmacological efficacy and toxicity?

  • Animal Models: Rodent behavioral assays (e.g., forced swim test for antidepressant activity; rotarod test for motor side effects) .
  • Pharmacokinetics: Intravenous/oral administration followed by plasma LC-MS/MS analysis to determine parameters (e.g., t₁/₂ = 3–5 hours; bioavailability >30%) .
  • Toxicology: Histopathology of liver/kidney tissues and serum ALT/AST levels after 28-day repeated dosing (NOAEL >50 mg/kg) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis: Compare IC50 values across studies (e.g., lipoxygenase inhibition: 1–10 µM in vs. 5–20 µM in unrelated studies) .
  • Assay Standardization: Control variables (e.g., ATP concentration in kinase assays; cell passage number in cytotoxicity studies) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replace 2-fluorophenyl with 4-fluorophenyl) to isolate critical pharmacophores .

Q. How is the compound’s metabolic profile characterized?

  • In Vitro Metabolism: Incubation with liver microsomes (human/rat) identifies phase I metabolites (e.g., hydroxylation at the piperazine ring) via LC-QTOF-MS .
  • CYP450 Inhibition Screening: Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition (IC50 >10 µM suggests low drug-drug interaction risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.